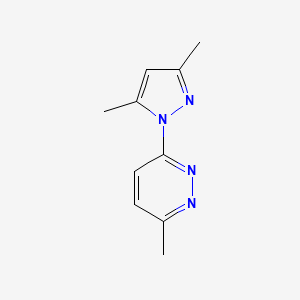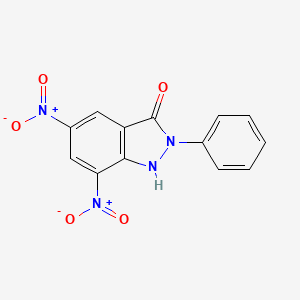
2-(2-chloro-6-formylphenoxy)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-chloro-6-formylphenoxy)acetic acid is an organic compound with the molecular formula C9H7ClO4. It is characterized by the presence of a chloro-substituted benzene ring, a formyl group, and an acetic acid moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-6-formylphenoxy)acetic acid typically involves the reaction of 2-chloro-6-formylphenol with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the carbon atom of the chloroacetic acid, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-chloro-6-formylphenoxy)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in the presence of a base.
Major Products Formed
Oxidation: [(2-Chloro-6-carboxyphenyl)oxy]acetic acid.
Reduction: [(2-Chloro-6-hydroxymethylphenyl)oxy]acetic acid.
Substitution: [(2-Amino-6-formylphenyl)oxy]acetic acid.
Wissenschaftliche Forschungsanwendungen
2-(2-chloro-6-formylphenoxy)acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme-substrate interactions due to its reactive formyl group.
Industry: Used in the production of specialty chemicals and as a building block for polymers.
Wirkmechanismus
The mechanism of action of 2-(2-chloro-6-formylphenoxy)acetic acid involves its interaction with nucleophiles due to the presence of the formyl group. This interaction can lead to the formation of Schiff bases or other derivatives, which can further participate in various biochemical pathways. The chloro group also makes the compound susceptible to nucleophilic substitution reactions, allowing it to modify biological molecules selectively.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[(2-Chloro-6-methylphenyl)oxy]acetic acid: Similar structure but with a methyl group instead of a formyl group.
[(2-Chloro-6-hydroxyphenyl)oxy]acetic acid: Contains a hydroxyl group instead of a formyl group.
[(2-Chloro-6-nitrophenyl)oxy]acetic acid: Contains a nitro group instead of a formyl group.
Uniqueness
2-(2-chloro-6-formylphenoxy)acetic acid is unique due to the presence of the formyl group, which imparts distinct reactivity and allows for the formation of various derivatives. This makes it a valuable compound for synthetic and research applications.
Eigenschaften
CAS-Nummer |
24589-85-3 |
|---|---|
Molekularformel |
C9H7ClO4 |
Molekulargewicht |
214.60 |
IUPAC-Name |
2-(2-chloro-6-formylphenoxy)acetic acid |
InChI |
InChI=1S/C9H7ClO4/c10-7-3-1-2-6(4-11)9(7)14-5-8(12)13/h1-4H,5H2,(H,12,13) |
InChI-Schlüssel |
UMBSUFDZYWWSAB-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)OCC(=O)O)C=O |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)OCC(=O)O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-(2,4-Dichloro-phenyl)-[1,3,4]oxathiazol-2-one](/img/structure/B1654486.png)
![Ethanol, 2,2'-[[(3-bromophenyl)methyl]imino]bis-](/img/structure/B1654488.png)





![1-{4-[2-(Diethylamino)ethoxy]phenyl}propan-1-one](/img/structure/B1654499.png)

![2-(2,4,5-trichlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1654502.png)
